(+)-himbacine
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Overview
Description
Himbacine is an alkaloid isolated from the bark of Australian magnolias. It is known for its activity as a muscarinic receptor antagonist, with specificity for the muscarinic acetylcholine receptor M2. This compound has been a promising starting point in Alzheimer’s disease research due to its pharmacological properties .
Mechanism of Action
Target of Action
Himbacine is an alkaloid that primarily targets the muscarinic acetylcholine receptor M2 . This receptor plays a crucial role in the nervous system, particularly in the parasympathetic nervous system, where it helps regulate heart rate and smooth muscle contraction .
Mode of Action
Himbacine acts as a muscarinic receptor antagonist , specifically for the muscarinic acetylcholine receptor M2 . As an antagonist, it binds to the receptor and blocks its activation by acetylcholine, a neurotransmitter. This prevents the receptor from triggering a response, thereby inhibiting the normal function of the receptor .
Biochemical Pathways
The primary biochemical pathway affected by himbacine is the cholinergic pathway , which involves the neurotransmitter acetylcholine and its receptors, including the muscarinic acetylcholine receptor M2 . By blocking the activation of the M2 receptor, himbacine can alter the signaling within this pathway, potentially affecting various physiological processes such as heart rate and smooth muscle contraction .
Pharmacokinetics
These properties would significantly impact the bioavailability of himbacine, determining how much of the compound reaches its target site in the body after administration .
Result of Action
The molecular and cellular effects of himbacine’s action primarily involve changes in signal transduction within cells due to the blockade of the muscarinic acetylcholine receptor M2 . This can lead to alterations in various physiological processes regulated by this receptor, such as heart rate and smooth muscle contraction .
Action Environment
Environmental factors can potentially influence the action, efficacy, and stability of himbacine. For instance, factors such as temperature and pH could affect the stability of the compound, while the presence of other substances in the body could influence its absorption and distribution . .
Biochemical Analysis
Biochemical Properties
Himbacine acts as a muscarinic receptor antagonist, specifically targeting the muscarinic acetylcholine receptor M2. This interaction inhibits the normal binding of acetylcholine, a neurotransmitter, to the receptor. By blocking this interaction, himbacine can modulate various physiological responses that are mediated by the M2 receptor. Additionally, himbacine has been shown to interact with other muscarinic receptors, albeit with less specificity .
Cellular Effects
Himbacine influences various cellular processes by acting on muscarinic receptors. In neuronal cells, it can inhibit the signaling pathways mediated by the M2 receptor, which are involved in cognitive functions and memory. This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. In other cell types, such as smooth muscle cells, himbacine can reduce muscle contractions by blocking the M2 receptor .
Molecular Mechanism
At the molecular level, himbacine exerts its effects by binding to the muscarinic acetylcholine receptor M2. This binding prevents acetylcholine from interacting with the receptor, thereby inhibiting the downstream signaling pathways. The inhibition of these pathways can lead to reduced activation of G-proteins and subsequent changes in intracellular calcium levels, which are crucial for various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of himbacine have been observed to change over time. The stability of himbacine in various conditions has been studied, and it has been found to degrade under certain conditions. Long-term studies have shown that himbacine can have sustained effects on cellular function, particularly in neuronal cells, where it can modulate cognitive functions over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of himbacine vary with different dosages. Lower doses of himbacine have been shown to inhibit myopia development in chicks, while higher doses can lead to significant inhibition of induced myopia. At very high doses, himbacine can exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Himbacine is involved in metabolic pathways that include its interaction with various enzymes and cofactors. As a muscarinic antagonist, it can influence metabolic flux and metabolite levels by modulating the activity of the M2 receptor. This modulation can lead to changes in the production and utilization of metabolites within cells .
Transport and Distribution
Within cells and tissues, himbacine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the muscarinic acetylcholine receptor M2. The distribution of himbacine within tissues can influence its overall efficacy and potency .
Subcellular Localization
Himbacine’s subcellular localization is primarily associated with its target receptor, the muscarinic acetylcholine receptor M2. This receptor is predominantly found in the cell membrane, where himbacine binds and exerts its effects. The localization of himbacine to the cell membrane is crucial for its activity as a muscarinic antagonist .
Preparation Methods
Himbacine can be synthesized using a Diels-Alder reaction as a key step . The enantioselective synthesis of chiral intermediates of himbacine analogs has been achieved using Burkholderia cepacia lipase A as a catalyst . The industrial production methods involve the enzymatic preparation of enantiomerically enriched compounds using optimized conditions such as a two-phase reaction system with n-hexane as a solvent .
Chemical Reactions Analysis
Himbacine undergoes various types of chemical reactions, including:
Oxidation: Himbacine can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in himbacine.
Substitution: Substitution reactions, particularly involving the piperidine ring, are common in the synthesis of himbacine analogs.
Common reagents and conditions used in these reactions include lipase A from Burkholderia cepacia, n-hexane as a solvent, and optimized pH and temperature conditions . Major products formed from these reactions include chiral propargyl alcohols and other himbacine analogs .
Scientific Research Applications
Himbacine has a wide range of scientific research applications:
Chemistry: Himbacine is used as a starting material for the synthesis of various analogs and derivatives.
Biology: It is studied for its interactions with muscarinic acetylcholine receptors.
Medicine: Himbacine’s activity as a muscarinic receptor antagonist makes it a candidate for Alzheimer’s disease research.
Industry: Himbacine and its analogs are used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Himbacine is unique due to its specific activity as a muscarinic receptor antagonist. Similar compounds include:
These compounds share some structural similarities but differ in their specific biological activities and targets.
Properties
CAS No. |
6879-74-9 |
---|---|
Molecular Formula |
C22H35NO2 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
4-[(E)-2-(1,6-dimethylpiperidin-2-yl)ethenyl]-3-methyl-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C22H35NO2/c1-14-7-6-9-17(23(14)3)11-12-19-18-10-5-4-8-16(18)13-20-21(19)15(2)25-22(20)24/h11-12,14-21H,4-10,13H2,1-3H3/b12-11+ |
InChI Key |
FMPNFDSPHNUFOS-VAWYXSNFSA-N |
Isomeric SMILES |
CC1CCCC(N1C)/C=C/C2C3CCCCC3CC4C2C(OC4=O)C |
SMILES |
CC1CCCC(N1C)C=CC2C3CCCCC3CC4C2C(OC4=O)C |
Canonical SMILES |
CC1CCCC(N1C)C=CC2C3CCCCC3CC4C2C(OC4=O)C |
Synonyms |
himbacine NSC-23969 NSC23969 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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